5-chloroisoquinolin-1(2H)-one
CAS No.: 24188-73-6
Cat. No.: VC3813191
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24188-73-6 |
|---|---|
| Molecular Formula | C9H6ClNO |
| Molecular Weight | 179.6 g/mol |
| IUPAC Name | 5-chloro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) |
| Standard InChI Key | GICPXUYMHMNYAJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CNC2=O)C(=C1)Cl |
| Canonical SMILES | C1=CC2=C(C=CNC2=O)C(=C1)Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Characterization
5-Chloroisoquinolin-1(2H)-one is a bicyclic aromatic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.6 g/mol . Its IUPAC name, 5-chloro-2H-isoquinolin-1-one, reflects the substitution pattern: a chlorine atom at the 5-position of the isoquinoline backbone and a ketone group at the 1-position . The compound’s planar structure enables π-π interactions and hydrogen bonding, critical for its reactivity and intermolecular associations.
Key Identifiers:
Spectral Signatures
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum (DMSO-d₆) exhibits characteristic signals:
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A singlet at δ 8.87 ppm for the aromatic proton adjacent to the ketone.
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Multiplet resonances between δ 7.11–8.20 ppm for the remaining aromatic protons .
The ¹³C NMR spectrum reveals a carbonyl carbon at δ 162.2 ppm and aromatic carbons in the δ 123.9–134.8 ppm range .
Synthesis and Manufacturing
Cyclization Strategies
A common method involves the rhodium(I)-catalyzed annulation of 2-chlorobenzamide derivatives with alkynes under mild conditions, achieving yields up to 78% . This approach leverages transition-metal catalysis to regioselectively form the isoquinolinone core.
Representative Reaction:
Chlorination Techniques
Direct chlorination of isoquinolin-1(2H)-one using sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces chlorine at the 5-position, yielding the target compound after recrystallization .
Industrial-Scale Production
Industrial synthesis optimizes cyclization reactions using 2-chlorobenzamide and acetylene gas in a pressurized reactor at 120–150°C, with tert-butyl hydroperoxide (TBHP) as an oxidant . Catalytic systems (e.g., Cp*Co(III)) enhance efficiency, reducing reaction times to <12 hours .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light. It is sparingly soluble in water (0.12 g/L at 25°C) and highly soluble in polar aprotic solvents like DMSO (≥50 g/L) .
Thermal Properties:
Spectroscopic Data
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
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Base peak at m/z 179 ([M]⁺), with fragment ions at m/z 144 (loss of Cl) and m/z 116 (isoquinolinone ring cleavage) .
Biological Activity and Mechanistic Insights
Enzyme Modulation
Preliminary assays suggest activity against tyrosine kinases and phosphodiesterases, aligning with the pharmacophore features of isoquinolinones . For example, quinazolinone derivatives upregulate ABCA1, a cholesterol transporter implicated in atherosclerosis, via liver X receptor (LXR) activation .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to antimicrobial agents and kinase inhibitors. For instance, 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one (a derivative) enhances plant stress tolerance, suggesting agrochemical applications .
Materials Science
Its planar aromatic structure facilitates use in organic semiconductors and metal-organic frameworks (MOFs). Derivatives exhibit luminescent properties under UV excitation, relevant for optoelectronic devices .
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